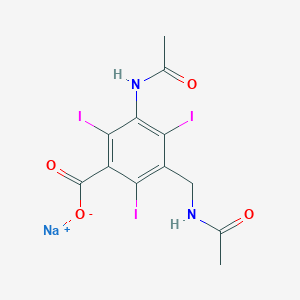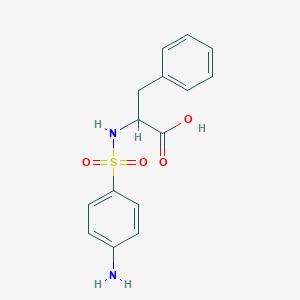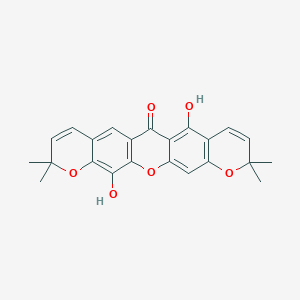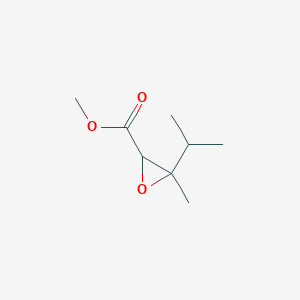
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate, also known as Methyl glycidate, is a chemical compound that belongs to the class of glycidate esters. It is widely used in the chemical industry as a precursor for the synthesis of various chemicals, including pharmaceuticals, fragrances, and flavors.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has been widely used in scientific research as a precursor for the synthesis of various chemicals. It is used in the synthesis of pharmaceuticals such as antihistamines, anticonvulsants, and antimalarials. It is also used in the synthesis of fragrances and flavors such as strawberry, raspberry, and pineapple. Moreover, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of polymers, resins, and coatings.
Wirkmechanismus
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate acts as a precursor for the synthesis of various chemicals. It undergoes various chemical reactions to form different compounds, which have different mechanisms of action. For example, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of antihistamines, which work by blocking the histamine receptors in the body. Similarly, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of anticonvulsants, which work by reducing the electrical activity in the brain.
Biochemische Und Physiologische Effekte
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has no direct biochemical or physiological effects on the body. However, the compounds synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate, such as pharmaceuticals and fragrances, may have biochemical and physiological effects on the body. For example, antihistamines synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate may cause drowsiness, dry mouth, and blurred vision.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various chemicals. However, the limitations of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its potential toxicity and flammability, which require careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research. One direction is the synthesis of new pharmaceuticals with improved efficacy and fewer side effects. Another direction is the synthesis of new fragrances and flavors with unique properties. Moreover, the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in the synthesis of new polymers, resins, and coatings may lead to the development of new materials with improved properties.
Synthesemethoden
The synthesis of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate can be achieved through various methods, including the reaction of glycidol with methanol in the presence of a catalyst, the reaction of epichlorohydrin with methanol and sodium hydroxide, and the reaction of glycidol with methyl chloroformate. Among these methods, the reaction of glycidol with methanol in the presence of a catalyst is the most commonly used method due to its simplicity and high yield.
Eigenschaften
CAS-Nummer |
137218-34-9 |
|---|---|
Produktname |
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8(3)6(11-8)7(9)10-4/h5-6H,1-4H3 |
InChI-Schlüssel |
XDGSWWCDJFZIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(O1)C(=O)OC)C |
Kanonische SMILES |
CC(C)C1(C(O1)C(=O)OC)C |
Synonyme |
Oxiranecarboxylic acid, 3-methyl-3-(1-methylethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



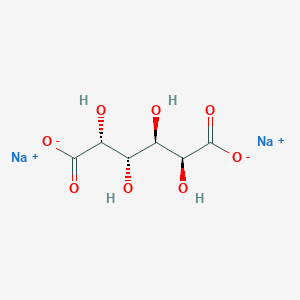
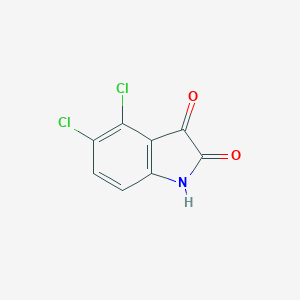
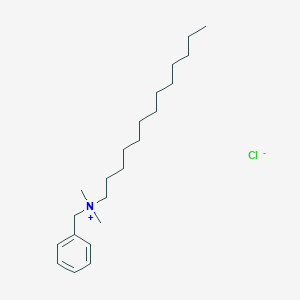
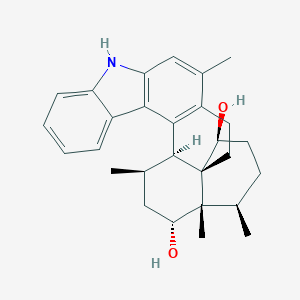
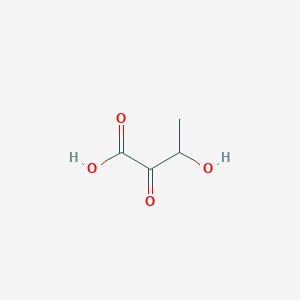
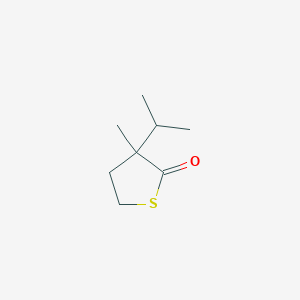

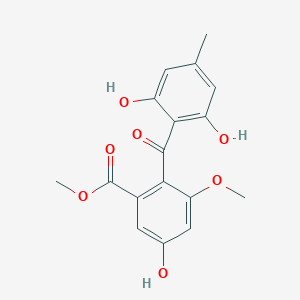
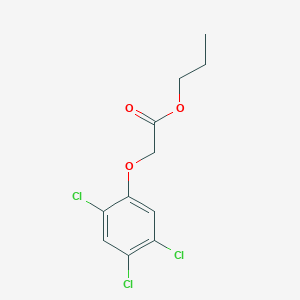
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
